6-Iodo-2-methylisoindolin-1-one

Descripción

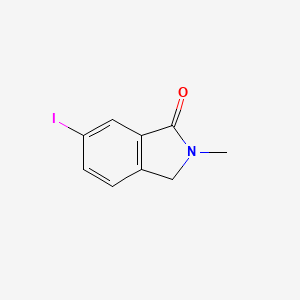

Structure

3D Structure

Propiedades

IUPAC Name |

6-iodo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAORCKINGKMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 6 Iodo 2 Methylisoindolin 1 One Scaffold

Reactivity of the Aryl Iodide Functionality

The carbon-iodine bond at the C-6 position of the isoindolinone ring is the most reactive site for various cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for transformations catalyzed by transition metals like palladium and copper.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the aryl iodide of 6-iodo-2-methylisoindolin-1-one is an ideal handle for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester. While specific examples for this compound are not extensively documented in publicly available literature, the general applicability of the Suzuki-Miyaura coupling to aryl iodides is well-established. chemscene.comorganic-chemistry.org For instance, the coupling of various aryl iodides with arylboronic acids is known to proceed efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium phosphate. organic-chemistry.orgchim.it The reaction is highly valued for its tolerance of a wide range of functional groups. chemscene.com

| Catalyst System | Base | Solvent | Temperature | Reactants | Product | Yield |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 °C | Aryl Iodide, Arylboronic Acid | Biaryl | Good to Excellent |

| PdCl₂(dppf) | K₃PO₄ | Dioxane | 80-110 °C | Aryl Iodide, Heteroarylboronic Acid | Aryl-heteroaryl | Good to Excellent |

Heck Reaction: The Heck reaction facilitates the substitution of the iodine atom with an alkene, leading to the formation of a new carbon-carbon double bond. rsc.org This reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), often in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base, commonly triethylamine (B128534) (NEt₃) or potassium carbonate (K₂CO₃). rsc.orgresearchgate.net The reaction is known for its high stereoselectivity, generally favoring the formation of the trans isomer. nih.gov

| Catalyst System | Base | Solvent | Temperature | Reactants | Product |

| Pd(OAc)₂/PPh₃ | NEt₃ | DMF or Acetonitrile | 80-120 °C | Aryl Iodide, Alkene | Substituted Alkene |

| Pd(OAc)₂ | K₂CO₃ | NMP | 100-140 °C | Aryl Iodide, Acrylate | Cinnamate Derivative |

Sonogashira Coupling: This coupling reaction allows for the direct connection of the aryl iodide to a terminal alkyne, creating a C(sp²)-C(sp) bond. nih.govorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts, typically Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI), in the presence of an amine base such as triethylamine or diisopropylamine. nih.govnih.gov The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes. organic-chemistry.org

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Reactants | Product |

| Pd(PPh₃)₂Cl₂ | CuI | NEt₃ | THF or DMF | Room Temp to 60 °C | Aryl Iodide, Terminal Alkyne | Arylalkyne |

| Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 50-80 °C | Aryl Iodide, Terminal Alkyne | Arylalkyne |

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed or mediated reactions provide an alternative and often complementary approach to palladium-based methods for the functionalization of aryl iodides.

Ullmann Condensation: The Ullmann condensation is a classic copper-mediated reaction for the formation of carbon-heteroatom bonds. nih.gov It can be employed to couple this compound with various nucleophiles such as amines (to form N-aryl derivatives) or phenols (to form diaryl ethers). Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. nih.gov However, modern modifications utilize catalytic amounts of copper salts, often in the presence of a ligand, allowing for milder reaction conditions. For the N-arylation of amines with aryl iodides, copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a base like potassium carbonate or cesium carbonate. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature | Reactants | Product |

| CuI | None or Diamine | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | 100-180 °C | Aryl Iodide, Amine/Phenol | N-Aryl Amine/Diaryl Ether |

Nucleophilic Aromatic Substitution (SNAr) with the Iodo-Substituent

While less common for aryl iodides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. beilstein-journals.org For SNAr to proceed on an unactivated aryl iodide like in this compound, a very strong nucleophile and/or harsh reaction conditions would typically be required. The isoindolinone ring itself possesses an electron-withdrawing carbonyl group, which can provide some activation for nucleophilic attack, particularly at the ortho and para positions. However, the iodo-substituent is at the meta position relative to the carbonyl group's point of attachment to the benzene (B151609) ring, which provides less activation. The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, making iodide the poorest leaving group in this context.

Transformations at the 2-Methyl Nitrogen Position

Derivatization and Functional Group Interconversions

The N-methyl group of this compound can potentially undergo various transformations, although specific examples for this exact molecule are scarce in the literature. In related N-alkyl isoindolinone systems, N-dealkylation can be achieved under certain conditions to provide the corresponding N-H isoindolinone. This would then open up possibilities for further derivatization at the nitrogen atom.

Furthermore, the nitrogen atom can be oxidized to form the corresponding N-oxide. Isoindole N-oxides are known to be reactive species that can participate in various transformations, including cycloaddition reactions and acting as directing groups in C-H activation processes. researchgate.net

Functionalization of the Isoindolinone Ring System

Beyond the reactions at the aryl iodide and N-methyl positions, the isoindolinone ring itself can be a target for functionalization.

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. In the context of the isoindolinone scaffold, the aromatic C-H bonds of the benzene ring and the methylene (B1212753) C-H bonds of the lactam ring are potential sites for such reactions. For instance, rhodium-catalyzed C-H activation of N-benzoylsulfonamides has been used to synthesize isoindolinones. Similar strategies could potentially be applied to the pre-existing this compound to introduce further substituents on the aromatic ring. Additionally, functionalization of the methylene group at the C-3 position of the isoindolinone ring has been reported for related systems, often proceeding through the formation of an enolate or an N-acyliminium ion.

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For the this compound scaffold, transition metal-catalyzed C-H activation presents a key avenue for introducing molecular complexity.

Palladium catalysis has been extensively utilized for the C-H functionalization of isoindolinone systems. nih.govacs.orgacs.org These reactions often proceed under redox-neutral conditions and demonstrate a broad substrate scope with good functional group tolerance. acs.orgacs.org The general mechanism involves a palladium-catalyzed C-H activation step, followed by subsequent bond formation. nih.gov For instance, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation has been developed for the synthesis of isoindolinones, a method that notably avoids the need for stoichiometric oxidants. rsc.org This process is believed to proceed through the coordination of the amide's nitrogen atom to the palladium catalyst, followed by the insertion of Pd(0) into a benzylic C(sp³)–H bond to form a six-membered palladacycle. rsc.org Subsequent reductive elimination then yields the isoindolinone product. rsc.org

Rhodium catalysts also play a crucial role in the C-H functionalization of isoindolinones. nih.gov Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of isoindolin-1-ones, often exhibiting high regioselectivity. nih.gov These reactions can even be performed in environmentally benign solvents like water. nih.gov Furthermore, rhodium(II) catalysts have been shown to be effective in the C-H functionalization of even electron-deficient methyl groups, expanding the scope of possible transformations. nih.gov

Annulation and Spiro-Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, and spiro-annulation reactions, which create a spirocyclic system, are powerful tools for generating three-dimensional molecular architectures from the this compound core.

The construction of spiro isoindolinone derivatives has been achieved through various strategies. One approach involves the intramolecular formal [4+2] cycloaddition of N-acylenamides generated in situ from isoindolinone-derived hydroxylactam derivatives. nii.ac.jpnih.govresearchgate.net This acid-catalyzed reaction leads to the formation of cyclohexanone- and dihydropyran-fused ring systems at the spiro center. nih.gov Another strategy for creating spiro-isoindolinone-indolines involves a halonium ion-mediated process using reagents like N-Bromosuccinimide (NBS) or 1,3,5-Trichloro-1,3,5-triazinane (TCC). rsc.org

Base-mediated annulation reactions have also been developed for the synthesis of novel spiro compounds. For example, the reaction of α-halogenated N-acylhydrazones with isatin-derived Morita-Baylis-Hillman (MBH) carbonates can yield spiro[indoline-3,5'- nih.govacs.orgdiazepine] derivatives. nih.gov A plausible mechanism for some base-mediated spirocyclizations involves the initial deprotonation of an amide by a strong base like potassium hexamethyldisilazide (KHMDS), followed by nucleophilic attack and subsequent cyclization steps to form the spirocyclic product. nih.gov

Derivatization of the Lactam Carbonyl

The lactam carbonyl group in this compound is a key functional handle for further derivatization. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles. byjus.comlibretexts.org

Reactions at the carbonyl group can be broadly categorized into addition and substitution reactions. youtube.com In nucleophilic addition, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org This strategy allows for the introduction of a wide range of substituents at the C3 position.

Alternatively, the carbonyl group can be involved in multicomponent domino reactions. For instance, a one-pot reaction of 2-carboxybenzaldehyde, a nitrogen source (like an amine or nitrile), and a nucleophile can lead to the formation of N-substituted isoindolinones. thieme-connect.de These cascade reactions are efficient in building molecular complexity as they involve the formation of multiple new bonds in a single operation. thieme-connect.de The reactivity of the carbonyl group is central to these transformations, often initiating the reaction cascade. byjus.com

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Pathways for Isoindolinone Formation

The construction of the isoindolinone skeleton can be achieved through various synthetic strategies, often involving transition metal-catalyzed reactions. nih.gov These methods provide access to a wide array of substituted isoindolinones, and understanding their underlying mechanisms is key to optimizing reaction conditions and expanding their substrate scope.

Role of Transition Metal Catalysts in C-H Activation and Cyclization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoindolinones, offering high atom and step economy. researchgate.net Catalysts based on rhodium, iridium, palladium, and ruthenium have been successfully employed in these transformations. researchgate.net The general mechanism often involves the coordination of a directing group on the benzamide (B126) precursor to the metal center, followed by ortho-C-H bond activation to form a metallacyclic intermediate. Subsequent insertion of a coupling partner, such as an alkyne or alkene, and intramolecular cyclization leads to the formation of the isoindolinone ring.

For instance, rhodium(III)-catalyzed C-H activation/annulation reactions provide a versatile route to isoindolinones. scite.ai Similarly, ruthenium catalysts have been utilized in the synthesis of isoindolinones through a C-H activation/β-carbon elimination/intramolecular cyclization cascade. scite.aidp.technih.gov These processes highlight the central role of the transition metal in facilitating the key bond-forming steps. The choice of the metal, ligands, and oxidant can significantly influence the reaction pathway and the final product distribution.

Radical Intermediates and Reaction Mechanisms

Radical-mediated pathways offer an alternative approach to isoindolinone synthesis. These reactions often involve the generation of radical intermediates that can undergo cyclization to form the desired heterocyclic core. libretexts.org For example, metal-free photoredox catalysis can be used to generate amidyl radicals from benzamides, which can then add to an internal alkyne to initiate the cyclization process. organic-chemistry.org

The formation of radical intermediates can be initiated by various methods, including the use of radical initiators like AIBN or through photoredox catalysis. libretexts.org Once formed, the aryl or amidyl radical can undergo intramolecular cyclization onto a tethered unsaturated moiety, such as an alkene or alkyne, to construct the isoindolinone ring. The regioselectivity of the cyclization is often controlled by the stability of the resulting radical intermediate.

Cationic and Imidoyl Chloride Pathways

In some synthetic routes to isoindolinones, cationic intermediates or imidoyl chlorides play a crucial role. For example, the reaction of N-acyl iminium ions, generated in situ, can lead to the formation of isoindolinone derivatives. researchgate.net The formation of an imidoyl chloride from a secondary amide followed by an intramolecular Friedel-Crafts-type cyclization is another pathway to access the isoindolinone core. researchgate.net This approach relies on the generation of a reactive electrophilic species that can undergo cyclization onto the aromatic ring.

Mechanistic Studies of Iodo-Substituent Reactivity

The iodo-substituent at the 6-position of the isoindolinone ring provides a versatile handle for further functionalization through various cross-coupling reactions. The reactivity of this aryl iodide is governed by well-established organometallic principles.

Oxidative Addition and Reductive Elimination Cycles

Palladium-catalyzed cross-coupling reactions are commonly employed to modify the iodo-substituent. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.orgyoutube.com

The catalytic cycle begins with the oxidative addition of the aryl iodide (6-Iodo-2-methylisoindolin-1-one) to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a new palladium(II) intermediate. libretexts.orglibretexts.org

Following oxidative addition, transmetalation with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) occurs, where the organic group from the transmetalating agent is transferred to the palladium center, displacing the iodide.

The final step is reductive elimination , where the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C or C-heteroatom bond and regenerating the catalytically active palladium(0) species. libretexts.orglibretexts.orgyoutube.com This cycle allows for the introduction of a wide variety of substituents at the 6-position of the isoindolinone core.

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | The aryl iodide adds to the Pd(0) catalyst. | 0 to +2 |

| Transmetalation | An organic group is transferred from another reagent to the Pd(II) center. | No change |

| Reductive Elimination | The two organic groups couple and detach from the Pd center. | +2 to 0 |

Halogen Atom Transfer Mechanisms

In addition to transition metal-catalyzed reactions, the iodo-substituent can also participate in radical reactions involving halogen atom transfer (XAT). nih.govrroij.com In these mechanisms, a radical species abstracts the iodine atom from the aryl iodide to generate an aryl radical. nih.gov This aryl radical can then participate in various subsequent reactions, such as addition to an alkene or trapping by another radical species.

Kinetic and Thermodynamic Considerations in Isoindolinone Reactions

In a typical reaction leading to an isoindolinone, the process can be under either kinetic or thermodynamic control. A kinetically controlled reaction favors the product that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. In contrast, a thermodynamically controlled reaction yields the most stable product, which is the one with the lowest Gibbs free energy. The interplay between these two regimes is often influenced by reaction conditions such as temperature, reaction time, and the nature of the catalyst.

Kinetic Control:

Reactions run at lower temperatures and for shorter durations often favor the kinetic product. This is because the available thermal energy is sufficient to overcome the lowest activation energy barrier but may not be enough to allow the system to reach equilibrium, where the more stable thermodynamic product would predominate. The rate of a reaction is fundamentally described by the Arrhenius equation:

k = A e(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. A lower activation energy leads to a higher rate constant and thus a faster reaction.

For the synthesis of substituted isoindolinones, the initial cyclization step is often the rate-determining step. The structure of the starting materials, including the nature and position of substituents on the aromatic ring and the nitrogen atom, can significantly impact the activation energy of this step. For instance, electron-donating groups on the benzamide precursor can increase the nucleophilicity of the reacting atoms, potentially lowering the activation energy and accelerating the reaction. Conversely, sterically bulky substituents may hinder the approach of the reacting moieties, increasing the activation energy and slowing down the reaction.

Thermodynamic Control:

When a reaction is allowed to proceed for a longer time, especially at elevated temperatures, it can reach a state of equilibrium. Under these conditions, the product distribution is governed by the relative thermodynamic stabilities of the possible products. The Gibbs free energy change (ΔG) of the reaction, which is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation ΔG = ΔH - TΔS, determines the position of the equilibrium. A more negative ΔG indicates a more stable product and a more favorable reaction at equilibrium.

Illustrative Data from Related Systems:

While specific data for "this compound" is unavailable, computational studies on related heterocyclic ring-closure reactions provide insights into the energetic landscapes of such transformations. These studies often calculate the activation energies for transition states and the relative energies of intermediates and products. This information is typically presented in reaction coordinate diagrams.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Generalized Isoindolinone Synthesis

| Parameter | Value (Illustrative) | Significance |

| Kinetic Parameters | ||

| Activation Energy (Ea) | 80 - 120 kJ/mol | Energy barrier for the rate-determining cyclization step. |

| Pre-exponential Factor (A) | 1010 - 1013 s-1 | Relates to the frequency of effective collisions. |

| Rate Constant (k) at 298 K | Varies | Determines the speed of the reaction at a given temperature. |

| Thermodynamic Parameters | ||

| Enthalpy of Reaction (ΔH) | -40 to -80 kJ/mol | Indicates an exothermic and enthalpically favorable reaction. |

| Entropy of Reaction (ΔS) | -100 to -150 J/(mol·K) | A decrease in entropy is expected due to cyclization. |

| Gibbs Free Energy (ΔG) at 298 K | -10 to -40 kJ/mol | Indicates a spontaneous and thermodynamically favorable reaction. |

Note: The values in this table are illustrative for a generic isoindolinone synthesis and are not based on experimental data for "this compound".

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of 6-Iodo-2-methylisoindolin-1-one and Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. semanticscholar.orgnih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into its reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the fused aromatic ring and the nitrogen atom of the isoindolinone core, which are electron-rich regions. The presence of the electron-donating methyl group on the nitrogen atom would further increase the energy of the HOMO. Conversely, the LUMO is anticipated to be distributed over the carbonyl group and the aromatic ring, particularly influenced by the electron-withdrawing and polarizable iodine atom.

The introduction of the iodine atom at the 6-position is expected to lower the HOMO-LUMO energy gap compared to the parent 2-methylisoindolin-1-one (B1605200). This is because the iodine atom, through its inductive effect and the involvement of its d-orbitals, can stabilize the LUMO. A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability.

Table 1: Hypothetical Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 2-methylisoindolin-1-one | -6.5 | -1.2 | 5.3 | 3.5 |

| This compound | -6.7 | -1.5 | 5.2 | 4.2 |

| 6-Nitro-2-methylisoindolin-1-one | -7.0 | -2.0 | 5.0 | 5.8 |

Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of substituent effects on aromatic systems.

The planarity of the isoindolinone ring system is a key feature. The benzene (B151609) ring and the five-membered lactam ring are nearly coplanar. The stability of this planar conformation is attributed to the extensive π-electron delocalization across the aromatic and lactam rings. The iodine atom at the 6-position is not expected to significantly alter this planarity. The stability of different conformers, if any were to exist, would be evaluated by calculating their relative energies, with the lowest energy conformer being the most stable and thus the most populated at equilibrium.

Computational Modeling of Reaction Mechanisms

Computational modeling can provide detailed insights into the pathways of chemical reactions, including the identification of transition states and the determination of reaction energetics.

For reactions involving this compound, such as nucleophilic aromatic substitution at the C-I bond or reactions at the carbonyl group, computational methods can be used to model the reaction pathways. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate.

The energy of the transition state determines the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate. For instance, in a nucleophilic substitution reaction where a nucleophile replaces the iodine atom, the transition state would likely involve the formation of a Meisenheimer-like complex. The energy of this transition state would be influenced by the nature of the nucleophile, the solvent, and the electronic properties of the isoindolinone ring. The presence of the electron-withdrawing carbonyl group would likely facilitate such a reaction by stabilizing the negative charge in the transition state.

While the core of this compound is achiral, reactions at the C3 position could potentially create a stereocenter. Computational modeling can be employed to understand and predict the stereoselectivity of such reactions. For example, in an asymmetric synthesis involving the addition of a chiral reagent to the carbonyl group, DFT calculations could be used to model the transition states leading to the different stereoisomeric products.

By comparing the energies of the diastereomeric transition states, one can predict which stereoisomer will be formed preferentially. The lower energy transition state will lead to the major product. This type of analysis is crucial in the design of stereoselective syntheses of complex molecules derived from the isoindolinone scaffold. chim.it

Advanced Analytical Techniques for Structural Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. libretexts.org The wavelengths of light absorbed provide valuable information about the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. libretexts.orgutoronto.ca

For 6-Iodo-2-methylisoindolin-1-one, the primary chromophore is the isoindolinone ring system, which is a conjugated system containing a benzene (B151609) ring fused to a lactam ring. The presence of the carbonyl group (C=O), the aromatic ring, and the iodine atom dictates the types of electronic transitions that are likely to occur:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chyoutube.com They are characteristic of compounds with conjugated systems, such as the aromatic ring in this compound. These transitions are typically high in energy and result in strong absorption bands in the UV region.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the lactam ring, to a π* antibonding orbital. uzh.ch These transitions are generally lower in energy (occur at longer wavelengths) compared to π → π* transitions but have a much lower probability, resulting in weaker absorption bands. uzh.ch

The iodine substituent is expected to influence the absorption spectrum. Heavy atoms like iodine can cause a "heavy-atom effect," which may lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) and potentially an increase in the intensity of certain transitions.

The UV-Vis spectrum of this compound would likely be recorded by dissolving the compound in a suitable solvent, such as ethanol or acetonitrile, that does not absorb in the region of interest. The resulting spectrum would be a plot of absorbance versus wavelength, from which the λmax values can be determined.

Hypothetical UV-Vis Spectral Data for this compound

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| π → π | ~230 - 250 | High (~10,000 - 20,000) | Ethanol |

| π → π | ~270 - 290 | Moderate (~1,000 - 5,000) | Ethanol |

| n → π* | ~300 - 320 | Low (~100 - 500) | Ethanol |

Note: The data presented in this table is hypothetical and serves as an illustrative example based on the analysis of similar aromatic and heterocyclic structures.

Chromatographic Methods for Purity and Separation (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique that utilizes a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reverse-phase HPLC method would likely be the most effective. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is typically used, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | 4.5 minutes |

Note: This table provides an example of a typical HPLC method that could be developed for the analysis of this compound. Actual parameters would require experimental optimization.

Thin-Layer Chromatography (TLC)

TLC is a simpler, yet effective, chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing purity. It involves spotting a solution of the compound onto a plate coated with a stationary phase, typically silica gel. The plate is then placed in a chamber containing a suitable mobile phase (eluent).

As the mobile phase moves up the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus the mobile phase. The result is a retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, a moderately polar mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, would likely provide good separation on a silica gel plate. The spot corresponding to the compound can be visualized under UV light.

Example TLC Analysis Data

| Parameter | Description |

| Stationary Phase | Silica gel on aluminum plate |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 1:1 v/v) |

| Visualization | UV lamp (254 nm) |

| Hypothetical Rf Value | 0.45 |

Note: The Rf value is dependent on the specific conditions of the experiment, including the exact composition of the mobile phase and the type of stationary phase used.

Applications of 6 Iodo 2 Methylisoindolin 1 One in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Diverse Organic Compounds

The true synthetic power of 6-Iodo-2-methylisoindolin-1-one lies in the reactivity of its carbon-iodine bond. As an aryl iodide, it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Research has extensively demonstrated that aryl iodides are prime candidates for reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. By employing this compound in these transformations, chemists can introduce a vast array of substituents at the 6-position of the isoindolinone core. For instance, a Suzuki coupling with an arylboronic acid would yield a 6-aryl-2-methylisoindolin-1-one, creating a biaryl structure. A Sonogashira coupling with a terminal alkyne would install an alkynyl group, extending the π-system of the molecule. Similarly, copper-catalyzed reactions have been effectively used to couple iodo-aromatic compounds with various nucleophiles, including amides and alcohols, further expanding the diversity of accessible derivatives. researchgate.net

The following table illustrates the potential transformations of this compound, showcasing its role as a versatile precursor.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Class | Significance |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl/Heteroaryl-2-methylisoindolin-1-one | Construction of biaryl systems for medicinal chemistry and materials. |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2-methylisoindolin-1-one | Introduction of linear, rigid linkers; extension of π-conjugation. nih.gov |

| Heck Coupling | Alkene | Pd catalyst, Base | 6-Alkenyl-2-methylisoindolin-1-one | Formation of C-C double bonds for further functionalization. |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | 6-Amino-2-methylisoindolin-1-one | Synthesis of aniline (B41778) derivatives with potential biological activity. |

| Ullmann Condensation | Alcohol/Amide | Cu catalyst, Base | 6-Oxy/Amido-2-methylisoindolin-1-one | Formation of ether and amide linkages. researchgate.net |

| Carbonylation | Carbon Monoxide, Nucleophile | Pd catalyst | 6-Carboxy-2-methylisoindolin-1-one derivative | Introduction of carbonyl functionalities. organic-chemistry.org |

This table represents potential reactions based on established methodologies for aryl iodides.

Scaffold for Natural Product Synthesis

The isoindolinone core is a privileged scaffold found in numerous biologically active natural products. nih.govresearchgate.net This structural unit is a key component in compounds isolated from various sources, including fungi and marine organisms, which often exhibit potent activities such as anticancer, antimicrobial, and immunosuppressant effects. nih.govbeilstein-journals.org Notable examples of natural products featuring the isoindolinone or related isoindole skeleton include lennoxamine, chilenine, and the stachybotrylactams. nih.gov

The total synthesis of these complex molecules is a significant challenge in organic chemistry, requiring strategic and efficient routes to construct the core heterocyclic system. nih.govnih.govchemrxiv.org Functionalized isoindolinones like this compound serve as invaluable building blocks in these synthetic endeavors. The pre-installed isoindolinone ring system simplifies the synthetic route, while the iodo-substituent provides a crucial anchor point for introducing additional complexity and building up the remainder of the natural product's structure.

For example, in a hypothetical synthesis, the iodine atom could be used in an intramolecular cross-coupling reaction to form a new ring, a key step in assembling a polycyclic natural product. An intramolecular Heck reaction, for instance, could be envisioned to construct fused-ring systems. This strategy was highlighted in the synthesis of polycyclic compounds where a Heck-type cyclization was used to create the isoindolinone moiety itself as part of a larger framework. researchgate.net The ability to use the iodo group for late-stage functionalization allows chemists to build a complex carbon skeleton and then install the final required substituents, providing a convergent and flexible approach to natural product synthesis.

Utility in Combinatorial Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful tool in drug discovery and materials science, enabling the rapid synthesis of large numbers of related compounds (a "library") for high-throughput screening. stanford.edu The goal is to explore a vast "chemical space" to identify molecules with desired biological activities or material properties. ontosight.ai this compound is an ideal scaffold for combinatorial library synthesis due to the versatile reactivity of its iodine atom.

Using the core scaffold of this compound, a library of diverse compounds can be generated by performing parallel cross-coupling reactions. By reacting the single starting material with a collection of different building blocks (e.g., a set of boronic acids for Suzuki coupling or a set of terminal alkynes for Sonogashira coupling), a large and diverse library of 6-substituted isoindolinones can be produced efficiently. This approach has been successfully applied to generate libraries based on related heterocyclic scaffolds like isoindolines and tetrahydroisoquinolines. acs.org

The following table illustrates how a combinatorial library could be designed starting from this compound and a set of diverse building blocks via a Suzuki coupling reaction.

| Core Scaffold | + Building Block (R-B(OH)₂) → | Library Compound (Example) |

| Phenylboronic acid | 2-Methyl-6-phenylisoindolin-1-one | |

| 4-Pyridylboronic acid | 2-Methyl-6-(pyridin-4-yl)isoindolin-1-one | |

| Thiophene-2-boronic acid | 2-Methyl-6-(thiophen-2-yl)isoindolin-1-one | |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-methylisoindolin-1-one | |

| Naphthalene-1-boronic acid | 2-Methyl-6-(naphthalen-1-yl)isoindolin-1-one |

This systematic approach allows for the exploration of how different substituents at the 6-position influence the properties of the final molecule, accelerating the discovery of new lead compounds for drug development or novel materials. researchgate.net

Integration into Advanced Functional Materials

The isoindolinone scaffold possesses inherent structural features that make it an attractive candidate for the development of organic functional materials, such as dyes and components for organic electronics. nih.govresearchgate.net The fused aromatic and lactam rings create a planar, electron-rich π-conjugated system, which is a fundamental requirement for chromophores (dyes) and for charge transport in organic semiconductors.

Isoindoline-based molecules are known to be used as industrial pigments, such as Pigment Yellow 139, which demonstrates the stability and strong light-absorbing properties of this scaffold. nih.govbeilstein-journals.org The color and electronic properties of these materials are dictated by the extent of their π-conjugation. By using this compound as a building block, these properties can be rationally tuned. For example, using Sonogashira or Suzuki cross-coupling reactions, various aryl or heteroaryl groups can be attached at the 6-position. This extends the π-conjugation of the molecule, which typically leads to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra, allowing for the precise tuning of color from yellow to red.

In the field of organic light-emitting diodes (OLEDs), materials with robust, tunable, and efficient emission are required. bohrium.comjmaterenvironsci.comaalto.fi While specific use of this compound in OLEDs is not widely documented, related nitrogen-containing heterocyclic structures are commonly used as host materials or as ligands in phosphorescent emitters. google.com The ability to functionalize the isoindolinone core via its iodo-substituent allows for the incorporation of charge-transporting moieties (e.g., triphenylamines) or for creating donor-acceptor structures, which are critical for designing efficient OLED materials. researchgate.net

The design of new ligands is crucial for advancing transition-metal catalysis. Ligands coordinate to a metal center and modulate its steric and electronic properties, thereby controlling the activity, selectivity, and stability of the resulting catalyst. The isoindolinone scaffold offers a rigid and tunable framework for ligand design. The nitrogen and carbonyl oxygen atoms within the lactam ring have the potential to act as coordination sites for a metal.

More advanced ligands based on the related 1,3-diiminoisoindoline (B1677754) (BPI) framework have been shown to act as versatile N,N,N-pincer ligands. researchgate.net These ligands form stable complexes with a variety of transition metals and have been investigated for applications in oxidation catalysis and enzyme modeling. researchgate.net

Starting with this compound, it is possible to design novel ligands by introducing additional coordinating groups. The iodine atom serves as a key attachment point for this strategy. For example, a phosphine (B1218219) group could be introduced via a coupling reaction, creating a potential P,O-bidentate ligand. Alternatively, more complex chelating arms could be built off the 6-position. This functionalization allows for the fine-tuning of the ligand's properties, which in turn can be used to optimize the performance of a metal catalyst for a specific chemical transformation. The rigidity of the isoindolinone core helps to control the geometry of the resulting metal complex, which is often key to achieving high selectivity in catalysis. nih.gov

Q & A

Q. How to statistically validate unexpected reactivity in derivative synthesis?

- Approach :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst).

- Control Experiments : Replicate reactions with deuterated analogs to probe kinetic isotope effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.